molecular formula C26H20ClNO5 B15023679 2-Benzyl-7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-Benzyl-7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15023679
M. Wt: 461.9 g/mol
InChI Key: LDMFLTBQVNSUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromeno-pyrrole core with various substituents, contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H20ClNO5

Molecular Weight

461.9 g/mol

IUPAC Name

2-benzyl-7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H20ClNO5/c1-2-32-21-12-16(8-10-19(21)29)23-22-24(30)18-13-17(27)9-11-20(18)33-25(22)26(31)28(23)14-15-6-4-3-5-7-15/h3-13,23,29H,2,14H2,1H3

InChI Key

LDMFLTBQVNSUNG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)OC5=C(C3=O)C=C(C=C5)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an aldehyde, under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction with an appropriate amine and a diketone or ketoester.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups, such as carbonyl groups, into alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Benzyl-7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-7-chloro-1-(3-methoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with a methoxy group instead of an ethoxy group.

    2-Benzyl-7-chloro-1-(3-ethoxy-4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with a methoxy group instead of a hydroxy group.

Uniqueness

The uniqueness of 2-Benzyl-7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.

Biological Activity

2-Benzyl-7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromeno-pyrrole framework, which is known for its diverse biological activities. The presence of the chloro and ethoxy groups on the aromatic rings enhances its chemical reactivity and biological potential.

Biological Activity Overview

The biological activity of this compound has been explored in various studies:

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in a study involving breast cancer cells, treatment with the compound resulted in a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and PARP .

Antioxidant Properties

The compound also displays antioxidant activity. Research indicates that it effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is attributed to its ability to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways via mitochondrial dysfunction and cytochrome c release.
  • Antioxidant Mechanism : It enhances cellular defense mechanisms against oxidative damage through upregulation of antioxidant enzymes.
  • Cytokine Modulation : The inhibition of NF-kB signaling pathway leads to reduced expression of inflammatory mediators.

Case Studies and Research Findings

StudyBiological ActivityFindings
Study 1AnticancerInduced apoptosis in breast cancer cells with increased cleaved caspase levels .
Study 2AntioxidantSignificantly reduced oxidative stress markers in treated cells .
Study 3Anti-inflammatoryDecreased TNF-alpha and IL-6 levels in macrophages .

Q & A

Q. What are the standard synthetic routes for 2-Benzyl-7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves multi-step heterocyclic coupling, such as the condensation of substituted benzylamines with chlorinated chromenone precursors. To optimize efficiency:

  • Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, narrowing down viable conditions before experimentation .
  • Apply statistical design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions with minimal trials .
  • Example experimental variables table:
VariableRange TestedOptimal ValueImpact on Yield (%)
Reaction Temp.60–120°C90°C+28%
Catalyst Loading1–5 mol%3 mol%+15%
Solvent (Dielectric)DCM → DMFTHF+22%

Q. What spectroscopic and chromatographic methods are used to characterize this compound and confirm its regiochemistry?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to resolve aromatic protons and substituents (e.g., ethoxy vs. hydroxy groups). Compare coupling constants with computational predictions .
    • 2D NMR (COSY, HSQC) to confirm diastereotopic protons in the chromeno-pyrrole scaffold.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₃₀H₂₁ClNO₅) with <2 ppm error .
  • X-ray Crystallography: Resolve regiochemical ambiguities in the fused ring system, if single crystals are obtainable .

Advanced Research Questions

Q. How can discrepancies between computational predictions of reaction pathways and experimental yields be resolved?

Methodological Answer:

  • Feedback Loop Strategy:
    • Perform ab initio molecular dynamics (AIMD) simulations to model solvent and steric effects not captured in static calculations .
    • Use experimental data (e.g., failed intermediates) to refine computational parameters (e.g., solvation models).
    • Validate revised models with microfluidic high-throughput screening (HTS) under controlled conditions .
  • Case Study: A 20% yield discrepancy in benzylamine coupling was traced to unaccounted solvent polarity effects. Revised simulations matched experimental data after incorporating THF solvation .

Q. How to design experiments to study structure-activity relationships (SAR) for this compound’s biological or catalytic properties?

Methodological Answer:

  • Combinatorial Analog Synthesis: Systematically modify substituents (e.g., chloro → fluoro, ethoxy → methoxy) using parallel synthesis techniques.
  • High-Throughput Screening: Test analogs against target enzymes or receptors using fluorescence polarization or SPR assays .
  • Multivariate Analysis: Apply principal component analysis (PCA) to correlate structural features (e.g., logP, H-bond donors) with activity .

Q. What strategies exist for regioselective functionalization of the chromeno-pyrrole scaffold?

Methodological Answer:

  • Directing Group Approach: Introduce temporary groups (e.g., sulfonyl) to steer electrophilic substitution at the 7-chloro position .
  • Transition Metal Catalysis: Use Pd-mediated C–H activation to functionalize the 3-ethoxy-4-hydroxyphenyl ring selectively .
  • Kinetic vs. Thermodynamic Control: Adjust reaction time and temperature to favor desired regioisomers (e.g., shorter times for kinetic products) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

  • Controlled Degradation Studies:
    • Expose the compound to varying pH (1–6) and monitor decomposition via HPLC-MS.
    • Identify degradation products (e.g., hydrolyzed lactone rings) and propose mechanisms.
  • Reconcile Discrepancies: Differences in solvent systems (aqueous vs. anhydrous) or impurities (e.g., trace metals) may explain variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.